molecular formula C11H12BrClO3 B1503992 Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate CAS No. 1050481-79-2

Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate

Cat. No.: B1503992
CAS No.: 1050481-79-2
M. Wt: 307.57 g/mol
InChI Key: QQFDUOYGZXVRPW-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate (CAS: 1050481-78-1 ) is a halogenated ester compound with the molecular formula C 11 H 12 BrClO 3 and a molecular weight of 228.67 g/mol . This chemical serves as a versatile and high-value synthetic building block (synthon) in organic and medicinal chemistry research. Its structure, featuring a reactive bromoacetate group on a substituted phenyl ring, makes it particularly useful for the synthesis of complex heterocyclic systems. A primary research application of this compound is its use in the synthesis of biologically active β-lactam (azetidin-2-one) derivatives . Through methodologies such as the microwave-assisted Reformatsky reaction, this reagent can be used to construct 3-fluoroazetidin-2-ones, which are important analogs of potent microtubule-targeting agents like combretastatin A-4 (CA-4) . These analogs act as microtubule-disrupting agents by inhibiting tubulin polymerization at the colchicine-binding site, leading to cell cycle arrest and apoptosis in cancer cells, and show promising nanomolar IC 50 values in human breast cancer cell lines such as MCF-7 and Hs578T . Researchers value this compound for its role in developing novel cancer therapeutics as microtubule-targeting agents. It is intended for use by qualified laboratory professionals only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Safety Information: This compound requires careful handling. Refer to the Safety Data Sheet for full handling and disposal information. Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO3/c1-3-16-11(14)10(12)8-6-7(13)4-5-9(8)15-2/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFDUOYGZXVRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=CC(=C1)Cl)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696332
Record name Ethyl bromo(5-chloro-2-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050481-79-2
Record name Ethyl bromo(5-chloro-2-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Organic Synthesis

Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, leading to the formation of derivatives with enhanced biological activities.

Research indicates that derivatives of this compound exhibit significant biological activity, particularly in:

  • Antimicrobial Properties : Studies show that certain derivatives can inhibit the growth of various bacterial strains.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation markers through the inhibition of pro-inflammatory cytokines.
Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial cell wall synthesis
Anti-inflammatoryInhibition of COX enzymes

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent. Research focuses on its ability to interact with specific biological targets, which may lead to the development of novel drugs for treating diseases such as cancer and inflammatory disorders.

Material Science

In industry, this compound is utilized in the production of specialty chemicals and advanced materials due to its unique chemical properties.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of derivatives similar to this compound demonstrated that these compounds can induce apoptosis in cancer cells. For instance, a related compound exhibited an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating potent anticancer activity.

Case Study 2: Anti-inflammatory Effects

In vitro studies showed that derivatives can significantly reduce inflammation markers. One study reported that treatment with a derivative led to a decrease in TNF-alpha levels by over 50% in activated macrophages.

Mechanism of Action

The mechanism by which Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate exerts its effects depends on the specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the target and the desired therapeutic outcome.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Synthesis Method Physical State Key Applications/Reactivity
Ethyl 2-bromo-2-(2-methoxyphenyl)acetate 2-MeO, α-Br Not specified Not reported Intermediate for fluorescent probes
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate 3,4-diCl, α-Br Not specified Not reported Agrochemical synthesis
Ethyl 2-bromo-2-(4-bromophenyl)acetate 4-Br, α-Br Hantzsch thiazole formation Solid Fluorophore synthesis (e.g., BPT)
Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate 5-Cl, 2-MeO, α-Br Likely bromination or substitution Presumed solid Pharmaceutical intermediates

Key Observations :

  • Electron Effects : The 5-chloro-2-methoxyphenyl group in the target compound introduces both electron-withdrawing (Cl) and electron-donating (MeO) effects, creating a polarized aromatic system. This contrasts with analogues like ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate, where dual Cl substituents enhance electrophilicity .
  • Reactivity : Bromine at the α-position facilitates nucleophilic substitution (e.g., in Hantzsch thiazole synthesis ) or radical reactions. The methoxy group in the target compound may stabilize intermediates through resonance, a feature absent in fully halogenated analogues.

Physicochemical and Crystallographic Properties

  • Crystal Packing: Benzofuran-based analogues exhibit π-π stacking and C–H···O interactions , which stabilize their solid-state structures. The target compound’s methoxy group may enhance such interactions compared to non-polar substituents.
  • Solubility : Methoxy groups generally improve solubility in polar solvents, distinguishing the target compound from analogues like ethyl 2-bromo-2-(4-bromophenyl)acetate, which is more lipophilic .

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates : Brominated esters are precursors to anti-inflammatory agents (e.g., diclofenac derivatives ). The target compound’s chloro and methoxy groups could modulate bioactivity compared to simpler halogenated analogues.
  • Material Science : Ethyl 2-bromo-2-(4-bromophenyl)acetate is used in fluorescent probes , whereas the target compound’s substituents may tailor its electronic properties for optoelectronic applications.

Biological Activity

Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a bromo substituent, a chloro group, and a methoxyphenyl moiety, which contribute to its unique reactivity and biological properties. The molecular formula is C11H10BrClO2C_{11}H_{10}BrClO_2.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that related compounds can inhibit bacterial growth effectively. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) in the range of 0.03130.0313 to 0.06250.0625 μg/mL against Mycobacterium tuberculosis (Mtb) .

2. Anticancer Activity
The compound has also been explored for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including cervical (HeLa), breast (MCF-7), lung (H460), and liver (HepG2) carcinoma cells. The mechanism involves interaction with various molecular targets, including receptors involved in cell signaling pathways .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of halogen substituents (bromo and chloro) enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites in proteins, thereby modulating their activity .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how variations in halogen placement and functional groups can significantly influence the chemical properties and biological activities of similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Traits
Ethyl 4-bromo-3-(methoxyphenyl)acetateBromine at position 4AntimicrobialDifferent position of bromine affects reactivity
5-Chloro-2-methoxybenzoic acidCarboxylic acid instead of esterAnticancerAcidic nature alters solubility
Ethyl 3-bromo-4-(chlorophenyl)acetateChlorine at position 4NeuroactiveVariation in chlorine position affects receptor interaction

Case Studies and Research Findings

Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of related compounds, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.10.1 μg/mL, suggesting strong antimicrobial potential .

Research Findings: Anticancer Mechanisms
In another study focused on its anticancer properties, the compound was shown to induce apoptosis in HeLa cells through the activation of caspase pathways. The IC50 values for cell viability were determined to be approximately 1212 μM, indicating promising activity against cervical cancer cells .

Preparation Methods

Starting Materials and Key Intermediates

The synthesis generally begins from 2-bromo-5-chlorophenol or related substituted phenols, which are then converted into the corresponding methoxy derivatives and further functionalized to the target ethyl bromoacetate ester.

  • 2-Bromo-5-chlorophenol is a common precursor, which can be methylated to form 2-bromo-5-chloroanisole (methoxy derivative) .
  • The introduction of the bromoacetate moiety typically involves halogenation and esterification reactions on the aromatic ring or side chain.

General Preparation Strategy

The preparation of Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate can be divided into two main stages:

  • Stage 1: Synthesis of 2-bromo-5-chloroanisole
  • Stage 2: Introduction of the ethyl bromoacetate side chain

Detailed Preparation Methods

Synthesis of 2-bromo-5-chloroanisole

This intermediate is prepared by methylation of 2-bromo-5-chlorophenol using methylating agents such as iodomethane in the presence of a base.

Step Reagents/Conditions Description Yield (%)
1 2-Bromo-5-chlorophenol, potassium carbonate, tetra-(n-butyl)ammonium iodide (phase transfer catalyst), N,N-dimethylformamide (DMF), 2 h Methylation of phenol to form methoxy derivative (2-bromo-5-chloroanisole) 97
  • The reaction is typically carried out at low temperature initially (around 5°C) and then allowed to warm to room temperature for extended stirring (up to 13 hours) to ensure complete conversion.
  • Workup involves extraction with chloroform, washing with acid, water, and brine, drying, and purification by silica gel chromatography.

Introduction of Ethyl Bromoacetate Side Chain

The ethyl bromoacetate moiety is introduced using halogenation and esterification techniques:

  • Halogenation: The alpha position of the acetate group is brominated using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.
  • Esterification: The carboxylic acid intermediate is esterified with ethanol under acidic or catalytic conditions to form the ethyl ester.

A representative procedure involves:

Step Reagents/Conditions Description Notes
1 5-Chloro-2-methoxyphenylacetic acid, brominating agent (e.g., NBS), solvent (e.g., CCl4 or chloroform), light or heat Alpha-bromination of phenylacetic acid derivative Controlled to avoid overbromination
2 Ethanol, acid catalyst (e.g., sulfuric acid), reflux Esterification of bromo-substituted acid to ethyl ester Typical Fischer esterification
  • The bromination is performed carefully to selectively brominate the alpha carbon adjacent to the carboxyl group without affecting the aromatic ring.
  • The esterification step converts the acid to the ethyl ester, completing the synthesis of this compound.

Representative Synthetic Route Summary

Stage Reaction Type Key Reagents/Conditions Outcome
1. Methylation Nucleophilic substitution 2-Bromo-5-chlorophenol, iodomethane, K2CO3, DMF 2-Bromo-5-chloroanisole (methoxy derivative)
2. Alpha-bromination Halogenation 5-Chloro-2-methoxyphenylacetic acid, NBS, solvent Alpha-bromo acid intermediate
3. Esterification Fischer esterification Ethanol, acid catalyst, reflux This compound

Industrial and Scale-Up Considerations

  • The methylation step is efficient with high yield (~97%) and scalable using phase transfer catalysis.
  • Bromination requires careful control to avoid polybromination or aromatic ring substitution.
  • Esterification is a well-established industrial process, often optimized for solvent recovery and catalyst reuse.
  • Purification is typically achieved by silica gel chromatography or crystallization depending on scale.

Research Findings and Optimization Notes

  • The use of tetra-(n-butyl)ammonium iodide as a phase transfer catalyst in methylation improves reaction rate and yield.
  • Bromination is preferably conducted under mild conditions to maintain selectivity.
  • Alternative brominating agents and solvents have been explored to optimize yield and reduce environmental impact.
  • Scale-up processes emphasize reproducibility, cost-effectiveness, and minimizing hazardous waste.

Summary Table of Key Parameters

Parameter Typical Condition/Value Notes
Methylation temperature 5°C to room temperature Low initial temp to control reaction
Methylation time 2 to 13 hours Extended stirring for completion
Bromination agent NBS or Br2 Selective alpha-bromination
Bromination solvent CCl4, chloroform, or acetonitrile mixtures Solvent choice affects selectivity
Esterification temperature Reflux (~78°C for ethanol) Standard Fischer esterification
Yield of methylation step ~97% High efficiency reported
Overall yield (multi-step) Varies, typically 60-80% after purification Depends on purification and scale

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate, and what catalysts are typically employed?

  • Methodological Answer : The compound can be synthesized via catalytic methods using bismuth(III) triflate [Bi(OTf)₃] or iron(III) chloride hexahydrate (FeCl₃·6H₂O) as catalysts. For example, reactions involving ethyl glyoxylate, bromine sources, and substituted aromatic precursors (e.g., 5-chloro-2-methoxyphenyl derivatives) are refluxed in solvents like methanol or dichloroethane. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography .

Q. How is the purity and structure of this compound verified in laboratory settings?

  • Methodological Answer : Characterization involves a combination of spectroscopic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton and carbon environments, with bromine-induced splitting patterns confirming substitution.
  • IR Spectroscopy : Functional groups like ester carbonyl (C=O, ~1740 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) are validated.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotopic split).
  • Elemental Analysis : CHNOS microanalysis ensures empirical formula accuracy .

Q. What solvents and reaction conditions are optimal for synthesizing this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., methanol, dichloroethane) are preferred for facilitating nucleophilic substitution at the brominated carbon. Reflux temperatures (70–100°C) and inert atmospheres (N₂/Ar) minimize side reactions like hydrolysis. Catalytic efficiency is pH-sensitive; Bi(OTf)₃ works best in mildly acidic conditions, while FeCl₃ requires neutral to slightly basic media .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

  • Methodological Answer : Key strategies include:

  • Catalyst Screening : Compare Bi(OTf)₃ (higher selectivity for aryl bromides) vs. FeCl₃ (cost-effective but prone to over-bromination).
  • Solvent Optimization : Use dichloroethane for FeCl₃ to reduce ester hydrolysis, whereas methanol enhances Bi(OTf)₃ activity.
  • Stoichiometric Control : Limit bromine sources to 1.1 equivalents to prevent di-bromination.
  • Byproduct Analysis : Employ GC-MS or HPLC to identify impurities (e.g., di-brominated analogs) and adjust reaction time/temperature accordingly .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of ethyl acetate/cyclohexane mixtures. Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL software resolves bond angles, torsion angles, and stereoelectronic effects. Hydrogen atoms are placed using riding models, and thermal displacement parameters are refined anisotropically .

Q. How do electronic effects of substituents (e.g., 5-chloro, 2-methoxy) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chlorine (para to the acetoxy group) activates the brominated carbon for nucleophilic substitution, while the methoxy group (ortho to chlorine) donates electron density via resonance, stabilizing intermediates. Computational studies (DFT) predict activation barriers for Suzuki-Miyaura couplings, where aryl boronic acids attack the brominated center. Experimental validation involves monitoring coupling efficiency with varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) .

Q. What strategies resolve discrepancies between theoretical and observed spectroscopic data?

  • Methodological Answer : Contradictions in NMR/IR data may arise from dynamic effects (e.g., rotamers) or crystal packing. Solutions include:

  • Variable-Temperature NMR : Identify slow exchange processes (e.g., ester conformers).
  • SC-XRD Cross-Validation : Compare experimental bond lengths/angles with DFT-optimized structures.
  • Deuterated Solvent Trials : Eliminate solvent-induced shifts in ¹H NMR.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .

Q. How can synthetic byproducts be repurposed for derivative synthesis?

  • Methodological Answer : For example, di-brominated byproducts (e.g., ethyl 2,2-dibromo analogs) can undergo phosphonylation via Arbuzov reactions. Heating with triethyl phosphite (P(OEt)₃) replaces bromine with diethoxyphosphoryl groups, yielding α-phosphonated esters useful in Horner-Wadsworth-Emmons olefination. Purification via short-path distillation ensures high yields (>95%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate

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